molecular formula C20H13ClF2N2O3S B2542166 4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899724-06-2

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2542166
CAS No.: 899724-06-2
M. Wt: 434.84
InChI Key: HWRLJTFIFIJNAV-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzothiadiazine core with multiple substituents, including chloro, fluoro, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. One common approach is the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorophenylamine under acidic conditions to form the intermediate benzothiadiazine. Subsequent oxidation and sulfonation steps are then employed to introduce the necessary functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be further oxidized to produce sulfonic acids.

  • Reduction: : Reduction of the nitro group (if present) to an amine.

  • Substitution: : Replacement of the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids.

  • Reduction: : Amines.

  • Substitution: : Substituted benzothiadiazines with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Application in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of substituents and core structure. Similar compounds include other benzothiadiazines and related heterocyclic compounds. These compounds may differ in their substituents, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

  • Benzothiadiazines: : Compounds with similar core structures but different substituents.

  • Fluorinated Heterocycles: : Compounds containing fluorine atoms in their rings.

  • Chlorinated Heterocycles: : Compounds with chlorine atoms in their rings.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N2O3S/c21-17-11-15(23)6-5-13(17)12-24-18-3-1-2-4-19(18)29(27,28)25(20(24)26)16-9-7-14(22)8-10-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRLJTFIFIJNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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